

An In-Depth Technical Guide to Vasicine: Chemical Structure and Molecular Properties

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Compound of Interest

Compound Name:	Vasicine
Cat. No.:	B045323

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Introduction

Vasicine, also known as peganine, is a quinazoline alkaloid of significant interest to the pharmaceutical and scientific communities.^{[1][2]} Primarily isolated from the leaves of *Justicia adhatoda* (syn. *Adhatoda vasica*) and the seeds of *Peganum harmala*, this molecule has a long history of use in traditional medicine, particularly for respiratory ailments.^{[1][2]} Modern research has identified **vasicine** as a potent bronchodilator and expectorant, validating its traditional applications and establishing it as a valuable lead compound in drug development.^[1]

This technical guide provides a comprehensive overview of the chemical and molecular properties of **vasicine**. It is intended for researchers, chemists, and drug development professionals, offering detailed data on its chemical identity, structural elucidation through spectroscopic analysis, and standardized protocols for its extraction, isolation, and quantification.

Core Chemical Identity

The fundamental identity of a molecule is defined by its molecular formula, weight, and systematic nomenclature. **Vasicine** is a heterocyclic compound featuring a fused pyrroloquinazoline ring system. Its core identifiers are summarized in the table below.

Parameter	Value	References
Molecular Formula	C ₁₁ H ₁₂ N ₂ O	[3][4][5]
Molecular Weight	188.23 g/mol	[3][4][5]
IUPAC Name	(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol	[6][7]
CAS Registry Number	6159-55-3	[3][5][6]
Synonyms	Peganine, L-Peganine	[1][5]
Chemical Class	Quinazoline Alkaloid	[1]

Structural Elucidation and Spectroscopic Profile

The definitive structure of **vasicine** has been established through a combination of spectroscopic techniques. Understanding its spectral fingerprint is critical for identification, purity assessment, and quality control.

Chemical Structure

The **vasicine** molecule consists of a tetracyclic aromatic system with a hydroxyl group on the chiral carbon of the pyrrolidine ring, making it a secondary alcohol.

Caption: 2D Chemical Structure of **Vasicine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of **vasicine**. The ¹H NMR spectrum identifies the distinct protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. The chemical shifts below are reported in parts per million (ppm) relative to a standard, typically in a deuterated chloroform (CDCl₃) solvent.

Table 2.1: ¹H and ¹³C NMR Spectral Data for **Vasicine**

Position	¹³ C Chemical Shift (δ , ppm)	¹ H Chemical Shift (δ , ppm)	Multiplicity & Coupling Constant (J, Hz)
1	47.44	3.21 (α), 3.40 (β)	m
2	27.89	2.10 (α), 2.35 (β)	m
3	68.94	4.77	t, J = 6.4 Hz
3a	162.93	-	-
4a	141.02	-	-
5	122.50	7.13	m
6	127.43	7.13	m
7	123.26	6.96	m
8	124.83	6.84	d, J = 7.2 Hz
8a	119.84	-	-
9	47.44	4.56	brs

Data sourced from Chowdhury et al., 2018.[\[3\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups within the molecule based on their vibrational frequencies. The choice of the sample preparation method, such as using a KBr pellet, is to ensure a solid, uniform dispersion of the analyte for clear spectral acquisition.

Table 2.2: Key FTIR Absorption Bands for **Vasicine**

Wavenumber (cm ⁻¹)	Functional Group Assignment	Vibrational Mode
~3709, 3500-3100	O-H (Alcohol)	Stretching
~2992	C-H (Aromatic/Aliphatic)	Asymmetric Stretching
~2712	C-H (Aliphatic)	Symmetric Stretching
~1635, 1629	C=N (Imine)	Stretching
~1575, 1499	C=C (Aromatic)	Ring Stretching
~1363	C-N	Stretching

Data compiled from multiple sources.[\[3\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **vasicine**, which is crucial for confirming its identity and for metabolic studies. Using electrospray ionization (ESI), the molecule is typically observed as a protonated species $[M+H]^+$.

Table 2.3: Mass Spectrometry Data for **Vasicine**

Ion	m/z (mass-to-charge ratio)	Description
$[M+H]^+$	189.06 - 189.10	Protonated precursor ion
$[M+H-H_2O]^+$	171.08	Major product ion after loss of water

Data sourced from Madhukar et al., 2018.[\[8\]](#)

The fragmentation resulting in the loss of a water molecule (18 Da) is a characteristic behavior of molecules containing a hydroxyl group, providing strong evidence for the alcohol functionality in **vasicine**'s structure.

Physicochemical Properties

The physical and chemical properties of **vasicine** dictate its behavior in biological systems and inform the design of formulation and delivery strategies.

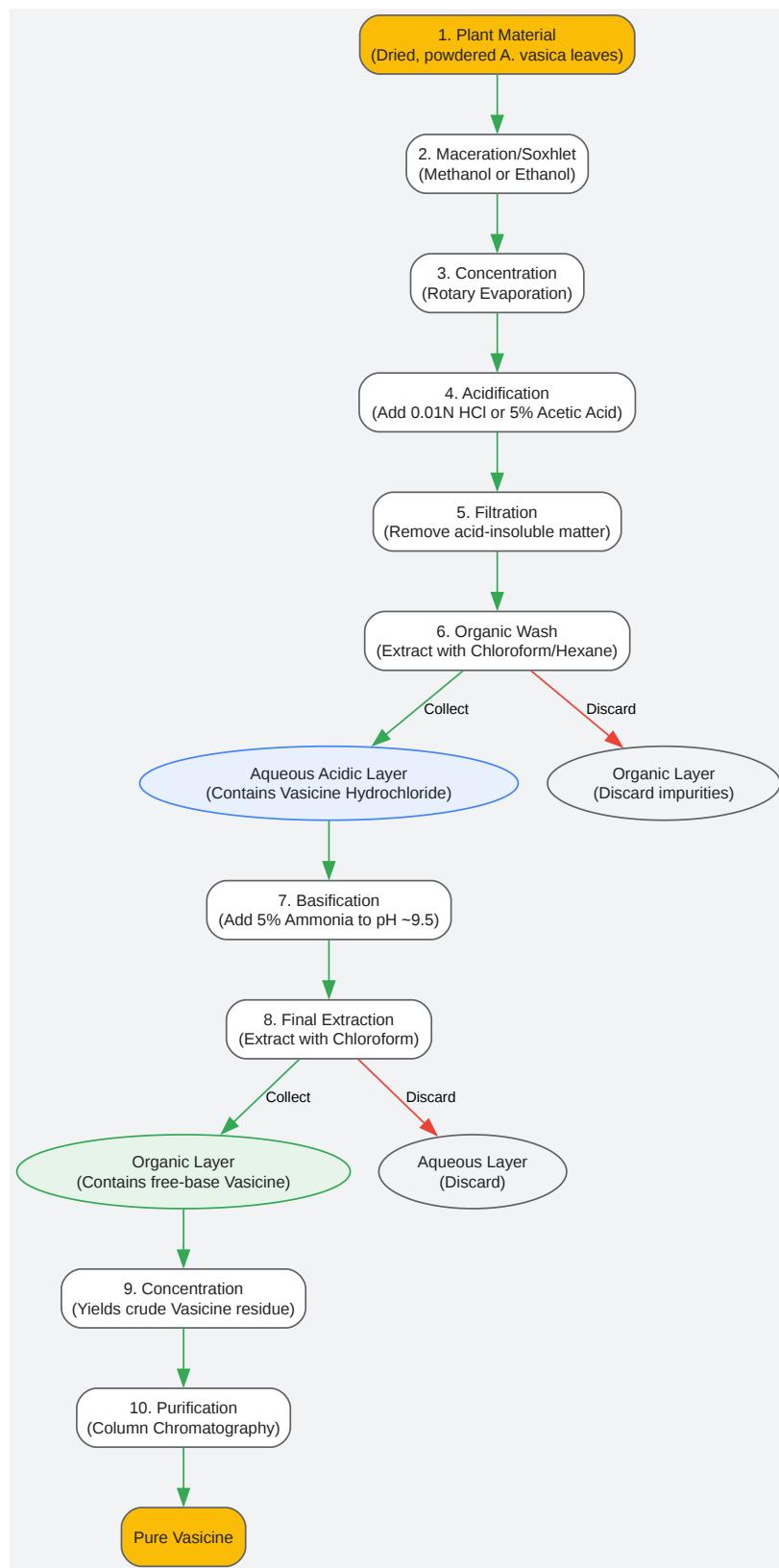
Property	Value	References
Appearance	White to yellowish amorphous powder or needles	[6]
Melting Point	210-212 °C	[2]
Solubility	Soluble in acetone, alcohol, chloroform; slightly soluble in water, ether.	[2]
Optical Rotation	$[\alpha]D^{14} -254^\circ$ (c = 2.4 in CHCl ₃)	[2]

Experimental Protocols

The following sections detail standardized laboratory procedures for the extraction and quantification of **vasicine**. These protocols are designed to be self-validating by incorporating purification and analytical steps that confirm the identity and purity of the final product.

Extraction and Isolation from *Adhatoda vasica*

The isolation of **vasicine** from its primary plant source, *A. vasica*, leverages its alkaline nature. The acid-base extraction method is a classic and efficient technique that selectively partitions the alkaloid from the crude plant matrix. The rationale is that the basic nitrogen atoms in **vasicine** become protonated in an acidic solution, rendering the molecule water-soluble and separating it from neutral, lipophilic compounds. Subsequent basification returns the alkaloid to its free-base form, allowing for its extraction into an organic solvent.

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Caption: Workflow for Acid-Base Extraction and Purification of **Vasicine**.

Step-by-Step Protocol:

- Preparation: Air-dry fresh leaves of *A. vasica* at room temperature for two weeks and pulverize them into a fine powder.[6]
- Initial Extraction: Extract the powdered leaves with methanol or 95% ethanol at room temperature or using a Soxhlet apparatus. The choice of a polar solvent is effective for extracting the polar alkaloid.[1][7]
- Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a concentrated, semi-solid residue.[7]
- Acid Treatment: Add an aqueous solution of a dilute acid (e.g., 0.01 N HCl or 5% acetic acid) to the residue and stir for several hours. This converts **vasicine** into its water-soluble salt form.[6][7]
- Filtration & Defatting: Filter the acidic solution to remove any insoluble materials. Wash the aqueous filtrate with an immiscible organic solvent like chloroform or n-hexane to remove lipids and other non-basic impurities. Discard the organic layer.[1][6]
- Basification: Collect the aqueous layer and add a 5% ammonia solution dropwise until the pH reaches approximately 9.5. This deprotonates the **vasicine** salt, converting it back to its free-base form, which is less soluble in water.[6]
- Final Extraction: Extract the basified solution multiple times with chloroform. The free-base **vasicine** will partition into the organic chloroform layer.[6]
- Drying and Concentration: Pool the chloroform extracts and concentrate them to dryness to yield a yellowish-brown amorphous residue of crude **vasicine**.[6]
- Purification (Optional but Recommended): For higher purity, the crude residue can be further purified using column chromatography on silica gel, eluting with a solvent system such as chloroform:ethanol (e.g., 8:2).[6]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is a robust and reliable method for the quantification of **vasicine** in plant extracts and commercial formulations.[9] The method's specificity is ensured by comparing both the retention time and the UV spectrum of the analyte peak with that of a certified reference standard.

Step-by-Step Protocol:

- Standard Preparation: Prepare a stock solution of certified **vasicine** reference standard in methanol (e.g., 1 mg/mL). From this, create a series of calibration standards by serial dilution (e.g., 5 to 200 µg/mL).[9]
- Sample Preparation: Accurately weigh the powdered plant material or formulation, and extract it with methanol, often using sonication to enhance efficiency. Filter the extract through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 3.5 µm).[1]
 - Mobile Phase: An isocratic system of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 90:10 v/v).[1] The acidic mobile phase ensures that the amine groups on **vasicine** are protonated, leading to sharp, well-defined peaks.
 - Flow Rate: 1.0 mL/min.[1]
 - Detection: DAD detection at 280 nm.[1]
 - Injection Volume: 10 µL.[1]
- Analysis: Inject the standards to generate a calibration curve by plotting peak area against concentration. Inject the prepared samples. The concentration of **vasicine** in the samples is determined by interpolating their peak areas from the linear regression of the calibration curve.[9] Under these conditions, **vasicine** typically elutes at a retention time of approximately 7.5 minutes.[1]

Conclusion

This guide has detailed the foundational chemical and molecular characteristics of **vasicine**. The provided data, from its molecular formula to its comprehensive spectroscopic profile, serves as an essential reference for its unambiguous identification and characterization. Furthermore, the detailed protocols for extraction and quantification offer robust, field-proven methodologies for researchers working with this promising natural product. The synthesis of this information aims to support and accelerate ongoing research and development efforts targeting **vasicine** and its derivatives for novel therapeutic applications.

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